1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound with a complex structure. It belongs to the 1,3,4-thiadiazole scaffold , which has been studied extensively due to its diverse biological activities. These activities include anticonvulsant, antidiabetic, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the thiadiazole ring and the piperazine moiety . Researchers have explored various synthetic routes to obtain derivatives with improved pharmacological properties. These methods often involve coupling reactions, cyclizations, and functional group modifications .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring fused with a piperazine ring . The chlorine-substituted phenyl group is attached to the piperazine nitrogen, and the thiadiazole ring contributes to the overall pharmacophoric pattern. The arrangement of atoms and functional groups within the molecule determines its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as substitution , oxidation , and reduction . These reactions may lead to the formation of derivatives with altered properties. Researchers have explored these transformations to optimize the compound’s efficacy and safety .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound acts as an antagonist at the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block histamine from binding and triggering an allergic response . This makes it a potentially effective treatment for allergies .
Biochemical Pathways
The compound’s action primarily affects the histamine pathway . By blocking H1 receptors, it prevents histamine from triggering an allergic response. This can help to alleviate symptoms of allergies such as itching and inflammation .
Result of Action
The primary result of this compound’s action is the reduction of allergic reactions . By blocking the action of histamine at the H1 receptors, it can help to alleviate symptoms of allergies such as itching and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which this compound acts upon
Safety and Hazards
Properties
IUPAC Name |
3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYDJDIWUWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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